

3,5-Dimethylpyridin-4-amine CAS number 43078-60-0

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Compound of Interest

Compound Name: 3,5-Dimethylpyridin-4-amine

Cat. No.: B078465

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An In-Depth Technical Guide to **3,5-Dimethylpyridin-4-amine** (CAS: 43078-60-0)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

3,5-Dimethylpyridin-4-amine, with CAS number 43078-60-0, is a substituted aromatic amine featuring a pyridine core. This structure imparts unique reactivity and solubility, establishing it as a versatile and valuable building block in diverse areas of chemical synthesis.^[1] It serves as a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.^[1] Its most notable role is as a precursor and core scaffold in the synthesis of complex, biologically active molecules.

Identifier	Data
CAS Number	43078-60-0
IUPAC Name	3,5-dimethylpyridin-4-amine [2]
Synonyms	4-Amino-3,5-dimethylpyridine, 3,5-Dimethylpyridine-4-amine [2]
Molecular Formula	C ₇ H ₁₀ N ₂ [2]
Molecular Weight	122.17 g/mol [2]
SMILES	CC1=CN=CC(=C1N)C [2]
InChIKey	QFLLABOTLITCPP-UHFFFAOYSA-N [2]

Physicochemical and Computational Data

The compound is typically supplied as a solid, with purity levels suitable for sensitive organic synthesis applications. While an exact melting point is not consistently reported in publicly available literature, other key physical properties have been documented.

Table 2.1: Physical Properties

Property	Value	Source(s)
Appearance	Brown solid / Pale yellow powder	Chem-Impex, An He Biopharm
Purity	≥95% (HPLC) or ≥98%	Chem-Impex, ChemScene
Boiling Point	277.8 °C at 760 mmHg	Synthonix [3]
Flash Point	146.3 °C	Synthonix [3]
Storage Conditions	0-8 °C, protect from light	Chem-Impex, ChemScene

Table 2.2: Computed Properties

Property	Value	Source(s)
Topological Polar Surface Area (TPSA)	38.9 Å ²	PubChem[2]
LogP (octanol-water partition coeff.)	1.28	ChemScene
Hydrogen Bond Donors	1	ChemScene
Hydrogen Bond Acceptors	2	ChemScene
Rotatable Bonds	0	ChemScene

Synthesis and Spectroscopic Analysis

While multiple proprietary synthesis routes exist, a common laboratory-scale preparation involves the reduction of an oxidized precursor.

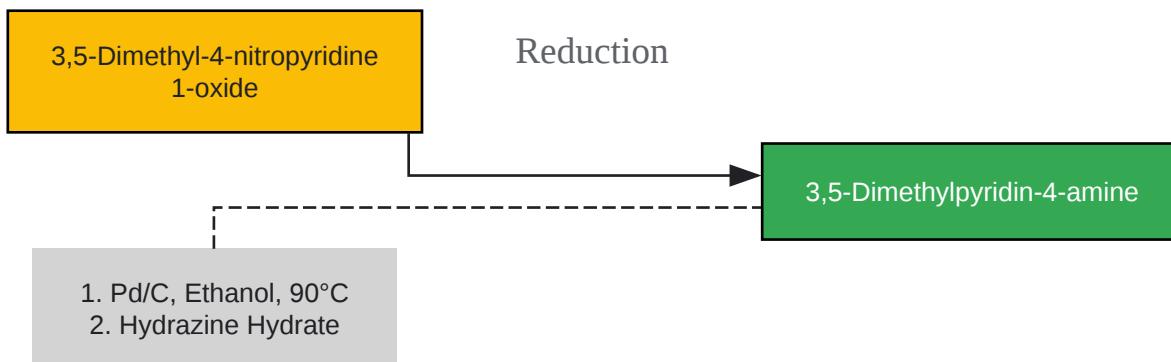
Experimental Protocol: Synthesis via Reduction

A documented method for preparing **3,5-Dimethylpyridin-4-amine** involves the catalytic reduction of 3,5-Dimethyl-4-nitropyridine 1-oxide.

Protocol:

- Reaction Setup: To a stirred solution of 10% palladium on carbon (0.1 g) in ethanol (100 mL) under an argon atmosphere, add 3,5-Dimethyl-4-nitropyridine 1-oxide (1.0 g, 6.0 mmol).
- Heating: Heat the mixture to 90 °C for one hour.
- Reagent Addition: Add 55% hydrazine hydrate (3.7 mL, 12.0 mmol) to the heated solution.
- Monitoring and Workup: Monitor the reaction for the consumption of the starting material. Upon completion, the mixture is cooled, filtered to remove the catalyst, and the solvent is evaporated under reduced pressure to yield the crude product.
- Purification: The resulting residue can be purified by column chromatography or recrystallization to yield 4-Amino-3,5-dimethylpyridine (an isomer of the target compound,

illustrating a general reduction method). A similar deoxygenation and reduction process on the correct precursor yields the title compound.[4]



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Caption: Synthesis of **3,5-Dimethylpyridin-4-amine** via reduction.

Spectroscopic Data

Detailed spectroscopic data is often proprietary. However, public records confirm the following:

- ^1H NMR: The proton NMR spectrum is consistent with the proposed chemical structure.[5]
- Infrared (IR): An FTIR spectrum obtained via a KBr-pellet technique is available for reference in public databases like PubChem.[2]

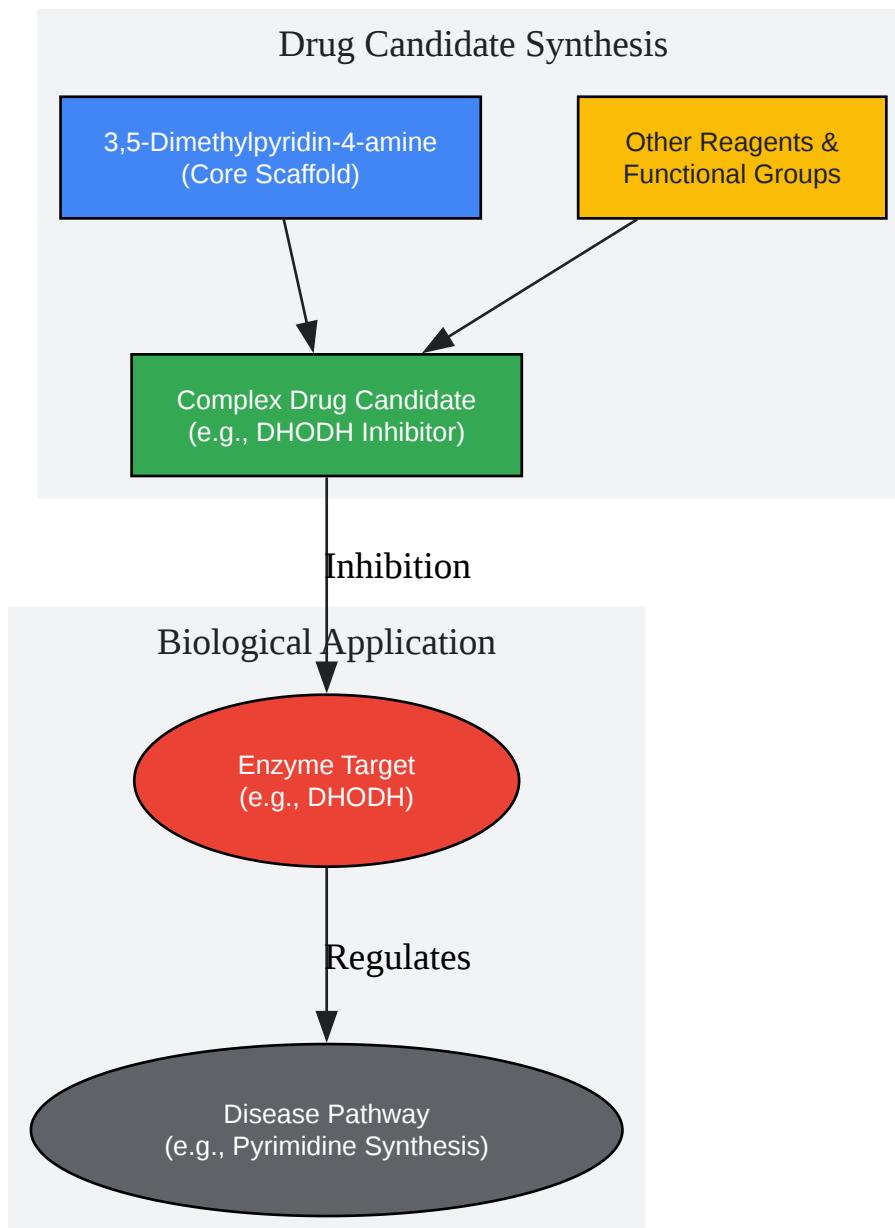
Applications in Drug Development and Chemical Synthesis

This compound is not typically used as a final active pharmaceutical ingredient (API) but rather as a critical building block. Its rigid pyridine core and reactive amine handle make it an ideal scaffold for constructing more complex molecules with specific biological targets.

Role as a Core Scaffold for Kinase and DHODH Inhibitors

3,5-Dimethylpyridin-4-amine is explicitly mentioned in patent literature as a key reactant in the synthesis of novel Dihydroorotate Dehydrogenase (DHODH) inhibitors, which are

investigated for treating cancers like Acute Myeloid Leukemia (AML) and various autoimmune disorders.[6] The amine group serves as a nucleophile or as a point of attachment for building out larger, more functionalized molecules that fit into the active sites of enzymes like DHODH.



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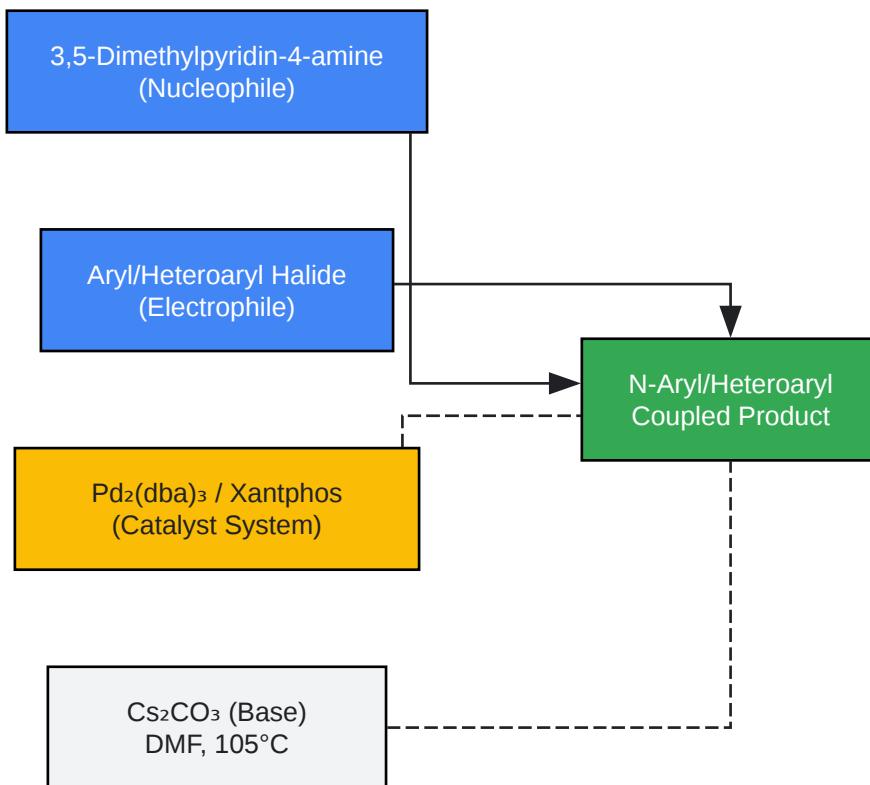
Caption: Role as a scaffold for biologically active inhibitors.

Experimental Protocol: Use in Buchwald-Hartwig Amination

Patent literature details the use of **3,5-dimethylpyridin-4-amine** as a nucleophilic amine in a palladium-catalyzed cross-coupling reaction, a common strategy in modern drug discovery.

Protocol:

- Reaction Setup: In a reaction vessel, combine **3,5-dimethylpyridin-4-amine** (0.91 mmol), an aryl or heteroaryl halide/triflate partner (e.g., "I-31", 0.7 mmol), and cesium carbonate (Cs_2CO_3 , 1.4 mmol) in dimethylformamide (DMF, 7.5 mL).[7]
- Catalyst Addition: Add the palladium catalyst, $\text{Pd}_2(\text{dba})_3$ (0.028 mmol), and the ligand, Xantphos (0.07 mmol), to the stirred solution.[7]
- Reaction Conditions: Heat the reaction mixture to 105 °C and stir until the starting materials are consumed, as monitored by TLC or LC-MS.[7]
- Workup and Purification: Upon completion, the reaction is cooled, diluted with a suitable organic solvent, and washed with water or brine. The organic layer is dried, concentrated, and the resulting crude product is purified by column chromatography to yield the desired coupled product.



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Caption: Experimental workflow for Buchwald-Hartwig amination.

Other Industrial Applications

Beyond pharmaceuticals, this compound's robust chemical nature makes it suitable for:

- Agrochemicals: It is used in the formulation of pesticides and herbicides, contributing to molecules designed for improved crop protection and yield.[1]
- Material Science: The compound can be incorporated into polymers and coatings to enhance durability, thermal stability, and chemical resistance.[1]
- Dyes and Pigments: Its aromatic structure serves as a chromophore precursor in the synthesis of specialty dyes.[1]

Conclusion

3,5-Dimethylpyridin-4-amine (CAS 43078-60-0) is a high-value chemical intermediate with a well-defined role in the synthesis of complex organic molecules. While its direct biological activity is not its primary feature, its utility as a core structural component in the development of targeted therapeutics, particularly enzyme inhibitors, is clearly documented. The combination of its accessible nucleophilic amine and stable pyridine ring ensures its continued relevance for professionals in drug discovery, agrochemical research, and material science who require reliable and versatile chemical building blocks.

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References

- 1. chemimpex.com [chemimpex.com]
- 2. 3,5-Dimethylpyridin-4-amine | C7H10N2 | CID 12235083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Dimethylpyridine-4-amine43078-60-0,Purity98%_SYNTHONIX [molbase.com]
- 4. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 5. file.chemscene.com [file.chemscene.com]
- 6. US20220089568A1 - Dihydroorotate dehydrogenase inhibitors - Google Patents [patents.google.com]
- 7. JP2021527687A - OGA inhibitor compound - Google Patents [patents.google.com]
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